1-(4-chlorophenyl)-3-methyl-4-propyl-1H-pyrazol-5-ol
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Overview
Description
1-(4-chlorophenyl)-3-methyl-4-propyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group, a methyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methyl-4-propyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenylhydrazine with 3-methyl-4-propyl-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-3-methyl-4-propyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced pyrazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-methyl-4-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol: Similar structure but lacks the propyl group.
1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol: Similar structure but lacks the methyl group.
1-(4-chlorophenyl)-3-methyl-4-ethyl-1H-pyrazol-5-ol: Similar structure but has an ethyl group instead of a propyl group.
Uniqueness: 1-(4-chlorophenyl)-3-methyl-4-propyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and propyl groups, along with the chlorophenyl group, provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H15ClN2O |
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Molecular Weight |
250.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H15ClN2O/c1-3-4-12-9(2)15-16(13(12)17)11-7-5-10(14)6-8-11/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
VPEMURXWVHEDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN(C1=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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